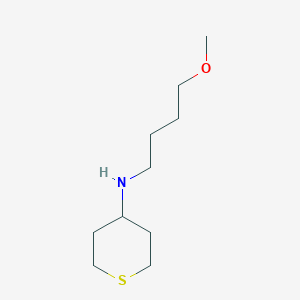
N-(4-Methoxybutyl)tetrahydro-2H-thiopyran-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methoxybutyl)tetrahydro-2H-thiopyran-4-amine: is a chemical compound that belongs to the class of thiopyran derivatives It is characterized by the presence of a tetrahydrothiopyran ring substituted with an amine group and a methoxybutyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxybutyl)tetrahydro-2H-thiopyran-4-amine typically involves the following steps:
Formation of the Tetrahydrothiopyran Ring: The starting material, 4-penten-1-ol, undergoes a thiol-ene reaction with hydrogen sulfide to form tetrahydrothiopyran.
Introduction of the Amine Group: The tetrahydrothiopyran is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amine group at the 4-position.
Attachment of the Methoxybutyl Side Chain: The final step involves the alkylation of the amine group with 4-methoxybutyl bromide or a similar reagent to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiopyran ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the amine group or the sulfur atom, resulting in the formation of secondary amines or thiols, respectively.
Substitution: The methoxybutyl side chain can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, thiols, or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Secondary amines, thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: N-(4-Methoxybutyl)tetrahydro-2H-thiopyran-4-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: In biological research, this compound can be used as a probe to study the interactions of thiopyran derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its amine group and thiopyran ring are structural motifs found in various pharmacologically active compounds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-Methoxybutyl)tetrahydro-2H-thiopyran-4-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The amine group can form hydrogen bonds or ionic interactions, while the thiopyran ring can participate in hydrophobic interactions or serve as a scaffold for further modifications.
Comparación Con Compuestos Similares
Tetrahydro-2H-thiopyran-4-amine: Lacks the methoxybutyl side chain, making it less versatile in certain applications.
4-Methoxybutylamine: Lacks the thiopyran ring, which reduces its potential for complex molecular interactions.
Thiopyran Derivatives: Various thiopyran derivatives with different substituents can be compared based on their chemical reactivity and applications.
Uniqueness: N-(4-Methoxybutyl)tetrahydro-2H-thiopyran-4-amine is unique due to the combination of the thiopyran ring, amine group, and methoxybutyl side chain. This combination imparts specific chemical properties and reactivity, making it valuable for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C10H21NOS |
|---|---|
Peso molecular |
203.35 g/mol |
Nombre IUPAC |
N-(4-methoxybutyl)thian-4-amine |
InChI |
InChI=1S/C10H21NOS/c1-12-7-3-2-6-11-10-4-8-13-9-5-10/h10-11H,2-9H2,1H3 |
Clave InChI |
AXZHTKJTFAIANH-UHFFFAOYSA-N |
SMILES canónico |
COCCCCNC1CCSCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


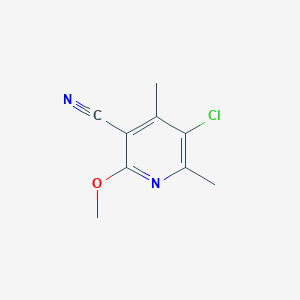
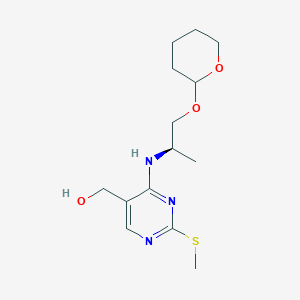
![7-chloro-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbonitrile](/img/structure/B13029028.png)
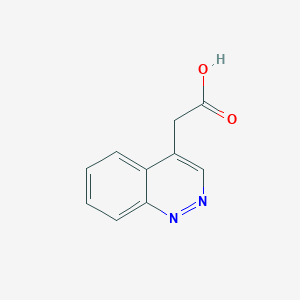
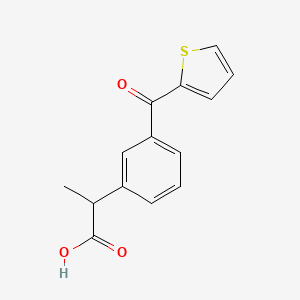
![6-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13029054.png)
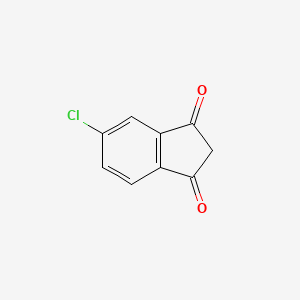
![4-(1H-phenanthro[9,10-d]imidazol-2-yl)aniline](/img/structure/B13029058.png)
![N-{1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}ethanesulfonamide](/img/structure/B13029067.png)
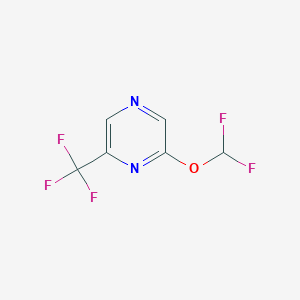
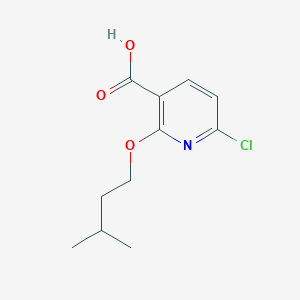
![5H-pyrrolo[2,3-b]pyrazine-6-carbonitrile](/img/structure/B13029092.png)

![N-[3-(Methylamino)propyl]-acetamide HCl](/img/structure/B13029098.png)
